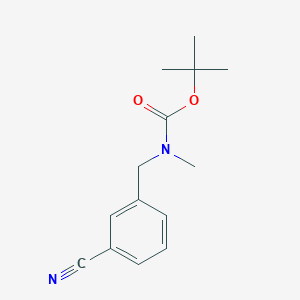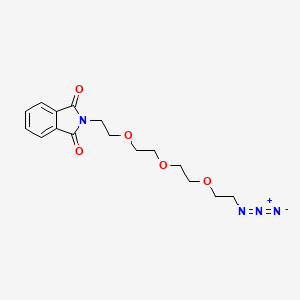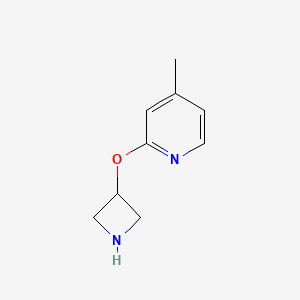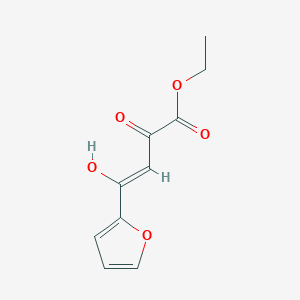
1-(2,2,2-Trifluoroethyl)indol-4-amine
Übersicht
Beschreibung
“1-(2,2,2-Trifluoroethyl)indol-4-amine” is a chemical compound with the CAS Number: 1353949-80-0 . It has a molecular weight of 214.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9F3N2/c11-10(12,13)6-15-5-4-7-8(14)2-1-3-9(7)15/h1-5H,6,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 214.19 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Friedel–Crafts Reaction for N-alkyl 1-(indol-3-yl)-2,2,2-trifluoroethylamines : Electrophilic substitution of indole with trifluoroacetaldehyde hemiaminals using Lewis acids like BF3 leads to the formation of N-alkyl 1-(indol-3-yl)-2,2,2-trifluoroethylamines. This reaction shows high diastereoselective excess when optically active hemiaminals are used (Gong & Kato, 2001).
Aminomethylation of Indoles : The aminomethylation of indoles with N-silyl-N,O-acetal, catalyzed by copper(II) and hafnium(IV) triflate, is used for the facile synthesis of aromatic primary amines and 1-aryl-trichloroethylamine derivatives (Sakai, Hirasawa, Hamajima, & Konakahara, 2003).
Palladium-Catalyzed Double Amination : A selective protocol for synthesizing 1-substituted 2-(trifluoromethyl)indoles via palladium-catalyzed double amination of 2-chloro-1-(2-halophenyl)-3,3,3-trifluoroprop-1-enes with primary amines is employed, allowing the formation of two C-N bonds in one pot (Dong, Zhang, Liu, Tang, Zhong, & Li, 2010).
Applications in Polymer and Material Science
Development of Fluorinated Polyimides : Novel fluorinated polyimides are synthesized using 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane. These polyimides exhibit properties like high solubility in organic solvents, low water uptake, and low dielectric constants, making them suitable for various applications (Chung, Tzu, & Hsiao, 2006).
Synthesis of Trifluoromethyl Indolinols and Indoles : Trifluoromethyl epoxy ethers react with aromatic amines to provide trifluoromethyl indolinols and indoles. These compounds are synthesized in excellent yields and have potential applications in material science (Rodrigues, Bonnet-Delpon, & Bégué, 2001).
Miscellaneous Applications
Synthesis of N-Heterocycles : A method for synthesizing a diverse array of perfluoroalkylated amines, including N-heterocycles, is developed. This method is used to create perfluoroalkylated chemical libraries, potentially useful as drug candidates or probe molecules for chemical-biology research (Kawamura, Dosei, Valverde, Ushida, & Sodeoka, 2017).
Synthesis of Secondary Amines Bound to Indole Resin : Efficient protocols for attaching primary amines to indole aldehyde resin are developed. These methods facilitate the mild cleavage of urea, amide, and sulfonamide products from the solid support, which can have varied applications in synthetic chemistry (Bhattacharyya, Gooding, & Labadie, 2003).
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)indol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)6-15-5-4-7-8(14)2-1-3-9(7)15/h1-5H,6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDYGNBBLFTFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Azaspiro[4.5]decane-1,8-dione](/img/structure/B3098685.png)
![2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B3098689.png)
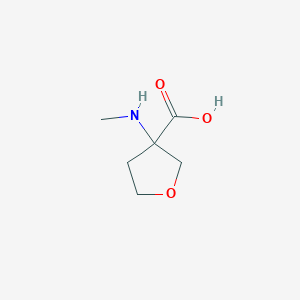
![(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098708.png)
![(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098713.png)
